molecular formula C22H22ClF3N2O3S B299230 N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

货号 B299230
分子量: 486.9 g/mol
InChI 键: GZKAIIVEPDYLFK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide, also known as BCT-197, is a novel compound with potential therapeutic applications. BCT-197 is a small molecule inhibitor that targets the transcription factor STAT3, which is involved in the regulation of cell growth, survival, and immune response.

作用机制

N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide exerts its pharmacological effects by inhibiting the transcription factor STAT3, which is activated by various cytokines and growth factors. STAT3 plays a critical role in the regulation of cell growth, survival, and immune response, and its dysregulation is associated with the development and progression of various diseases, including cancer and inflammation. N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the JAK/STAT and PI3K/Akt pathways, resulting in the suppression of cell growth and survival.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has been shown to have several biochemical and physiological effects. In cancer cells, N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide inhibits cell growth and survival, induces apoptosis, and suppresses the expression of genes involved in cell proliferation and survival. In immune cells, N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide suppresses the production of inflammatory cytokines, such as IL-6 and TNF-α, and promotes the differentiation of regulatory T cells. N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis.

实验室实验的优点和局限性

N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has several advantages for lab experiments, including its high potency and selectivity for STAT3 inhibition, its low toxicity, and its ability to penetrate the blood-brain barrier. However, N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has not been extensively evaluated in preclinical animal models, and its safety and efficacy in humans have not been established.

未来方向

There are several future directions for the development and evaluation of N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide. First, further preclinical studies are needed to evaluate the safety and efficacy of N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide in animal models of cancer, inflammation, and autoimmune diseases. Second, clinical trials are needed to evaluate the safety and efficacy of N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide in humans. Third, the development of novel formulations or delivery systems may improve the solubility and bioavailability of N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide. Fourth, the combination of N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy. Finally, the identification of biomarkers that predict the response to N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide may improve patient selection and treatment outcomes.

合成方法

The synthesis of N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide involves several steps, including the preparation of the bicyclic ring system, the introduction of the anilino group, and the chlorosulfonylation of the phenyl ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The yield of N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide is typically around 10%, and the purity is greater than 98%.

科学研究应用

N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases. Several studies have demonstrated that N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide inhibits the growth and survival of various cancer cell lines, including breast, lung, and prostate cancer. N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has also been shown to suppress the activation of STAT3 in immune cells, leading to the inhibition of inflammatory cytokine production. In addition, N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has been evaluated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

属性

产品名称

N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

分子式

C22H22ClF3N2O3S

分子量

486.9 g/mol

IUPAC 名称

2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-(3-bicyclo[2.2.1]heptanyl)acetamide

InChI

InChI=1S/C22H22ClF3N2O3S/c23-19-9-8-16(12-18(19)22(24,25)26)28(32(30,31)17-4-2-1-3-5-17)13-21(29)27-20-11-14-6-7-15(20)10-14/h1-5,8-9,12,14-15,20H,6-7,10-11,13H2,(H,27,29)

InChI 键

GZKAIIVEPDYLFK-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2NC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

规范 SMILES

C1CC2CC1CC2NC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。